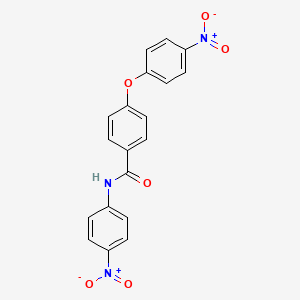
4-(4-nitrophenoxy)-N-(4-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-nitrophenoxy)-N-(4-nitrophenyl)benzamide is an organic compound characterized by the presence of nitro groups and phenoxy linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-nitrophenoxy)-N-(4-nitrophenyl)benzamide typically involves the reaction of 4-nitrophenol with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-nitrophenol attacks the carbonyl carbon of 4-nitrobenzoyl chloride, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-nitrophenoxy)-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The phenoxy and amide groups can participate in substitution reactions, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: The reduction of nitro groups yields 4-(4-aminophenoxy)-N-(4-aminophenyl)benzamide.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-nitrophenoxy)-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(4-nitrophenoxy)-N-(4-nitrophenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the phenoxy and amide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-nitrophenoxy)benzoic acid
- 4-(4-nitrophenoxy)butanoic acid
- 2,4-dichloro-1-(4-nitrophenoxy)benzene
Uniqueness
4-(4-nitrophenoxy)-N-(4-nitrophenyl)benzamide is unique due to the presence of both nitro groups and phenoxy linkages, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a combination of properties that make it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C19H13N3O6 |
|---|---|
Peso molecular |
379.3 g/mol |
Nombre IUPAC |
4-(4-nitrophenoxy)-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C19H13N3O6/c23-19(20-14-3-5-15(6-4-14)21(24)25)13-1-9-17(10-2-13)28-18-11-7-16(8-12-18)22(26)27/h1-12H,(H,20,23) |
Clave InChI |
HZZFNGAMLJHHNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















